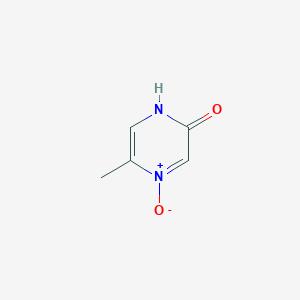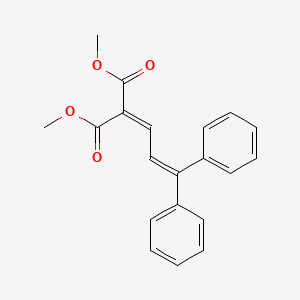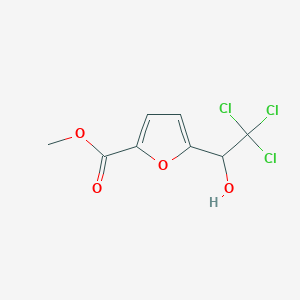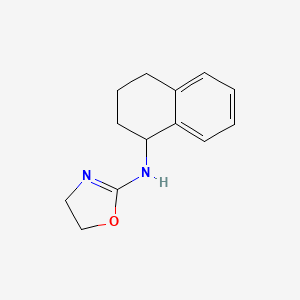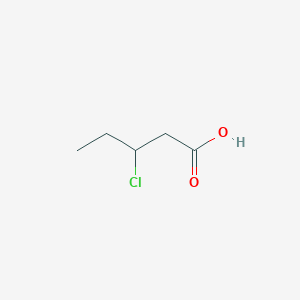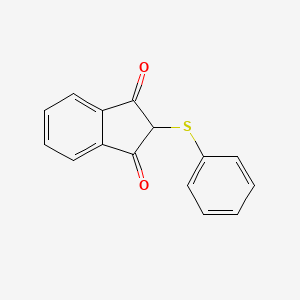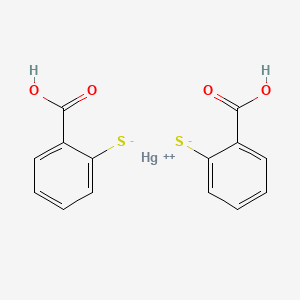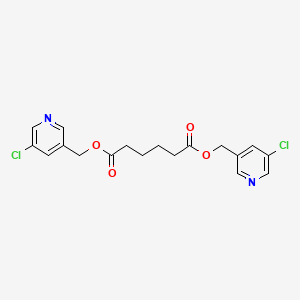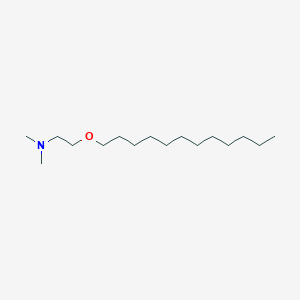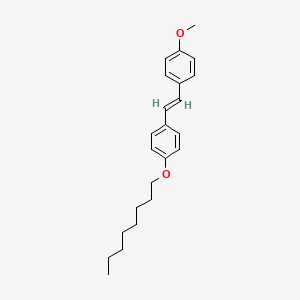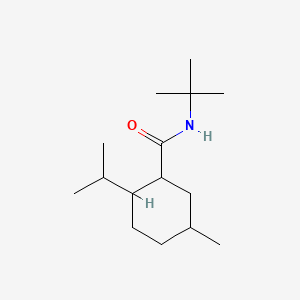
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- is a complex organic compound with the molecular formula C21H26O. This compound is characterized by its cyclohexane ring structure, which is substituted with various functional groups, including carboxamide, methyl, and isopropyl groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexane ring.
Introduction of Substituents: The introduction of the carboxamide, methyl, and isopropyl groups can be achieved through various substitution reactions. For example, the carboxamide group can be introduced through an amide formation reaction using an appropriate amine and carboxylic acid derivative.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反应分析
Types of Reactions
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: A similar compound with a cyclohexane ring and tert-butyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A compound with a cyclohexane ring and tert-butyl group, but with an alcohol functional group.
Uniqueness
Cyclohexanecarboxamide, N-(1,1-dimethylethyl)-5-methyl-2-(1-methylethyl)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
39668-82-1 |
|---|---|
分子式 |
C15H29NO |
分子量 |
239.40 g/mol |
IUPAC 名称 |
N-tert-butyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-10(2)12-8-7-11(3)9-13(12)14(17)16-15(4,5)6/h10-13H,7-9H2,1-6H3,(H,16,17) |
InChI 键 |
ZVKDZYPEJXGLJG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)C(=O)NC(C)(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



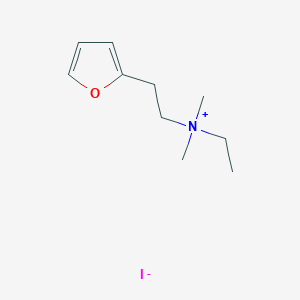
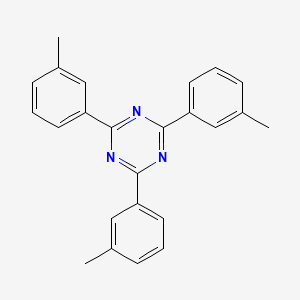
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
